3-Bromo-3-ethylpentane
Description
IUPAC Naming Conventions for Branched Bromoalkanes
The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized set of rules for naming organic compounds. For branched bromoalkanes such as 3-bromo-3-ethylpentane, the nomenclature is determined as follows:
Identify the longest continuous carbon chain: In this case, the longest chain is a pentane (B18724), consisting of five carbon atoms.
Number the carbon atoms: Numbering starts from the end that gives the substituents the lowest possible locants. In this compound, the numbering can start from either end, resulting in the same locants for the substituents.
Identify and name the substituents: There is a bromine atom (bromo) and an ethyl group attached to the third carbon atom.
Assemble the name: The substituents are listed alphabetically, preceded by their locant. Therefore, the IUPAC name is this compound. nih.govnist.gov
| Property | Value |
| IUPAC Name | This compound |
| CAS Registry Number | 73908-04-0 |
| Molecular Formula | C7H15Br |
| Molecular Weight | 179.10 g/mol |
| Synonyms | Pentane, 3-bromo-3-ethyl-; triethylcarbinyl bromide |
This interactive table provides key identifiers for this compound. nih.govnist.govlookchem.com
Stereochemical Considerations for Tertiary Halogenoalkanes
The carbon atom bonded to the bromine in this compound is a tertiary carbon, as it is attached to three other carbon atoms. libretexts.org Due to the presence of two identical ethyl groups attached to this carbon, it is not a chiral center. Therefore, this compound does not exhibit optical isomerism.
However, the stereochemistry of reactions involving tertiary halogenoalkanes is a critical area of study. Nucleophilic substitution reactions at a tertiary center, when it is chiral, often proceed through a planar carbocation intermediate. This can lead to the formation of a racemic mixture of products, as the incoming nucleophile can attack from either side of the plane with equal probability. wikipedia.orgblogspot.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-3-ethylpentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Br/c1-4-7(8,5-2)6-3/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWMTSXDBBJVHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Classification and Context Within Alkyl Halide Chemistry
Alkyl halides, or halogenoalkanes, are classified based on the substitution pattern of the carbon atom bonded to the halogen.
3-Bromo-3-ethylpentane is classified as a tertiary alkyl halide . This classification is significant as it largely determines the compound's reactivity. Tertiary alkyl halides are sterically hindered, which disfavors SN2 reactions. quora.com Instead, they readily undergo SN1 and E1 reactions due to the stability of the resulting tertiary carbocation intermediate. wikipedia.orgquora.comsparkl.me
| Classification | Description | Reactivity of this compound |
| Primary (1°) | Carbon with halogen is bonded to one other carbon. | - |
| Secondary (2°) | Carbon with halogen is bonded to two other carbons. | - |
| Tertiary (3°) | Carbon with halogen is bonded to three other carbons. | Favors SN1 and E1 reactions due to steric hindrance and formation of a stable tertiary carbocation. wikipedia.orgsparkl.me |
This interactive table illustrates the classification of alkyl halides and the typical reactivity of this compound.
Historical Perspectives on the Study of Tertiary Alkyl Halides and Their Reactivity
The study of reaction mechanisms in organic chemistry, particularly nucleophilic substitution and elimination reactions, has a rich history. The foundational work on SN1, SN2, E1, and E2 reactions was pioneered by chemists like Christopher Ingold and Edward D. Hughes in the 1930s and 1940s. wikipedia.org Their research established the concept of unimolecular and bimolecular reaction pathways.
Tertiary alkyl halides, such as 3-bromo-3-ethylpentane, were instrumental in these early mechanistic studies. The observation that the rate of reaction for tertiary alkyl halides was dependent only on the concentration of the substrate led to the proposal of the SN1 and E1 mechanisms, which involve a slow, rate-determining ionization step to form a carbocation intermediate. wikipedia.orgmasterorganicchemistry.com This was in stark contrast to primary alkyl halides, which were found to undergo reactions where the rate depended on the concentrations of both the substrate and the nucleophile (SN2).
Spectroscopic Characterization and Elucidation of 3 Bromo 3 Ethylpentane and Its Reaction Products
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For 3-Bromo-3-ethylpentane, the IR spectrum is characterized by absorptions corresponding to its alkane framework and the carbon-bromine bond. The primary functional groups and their expected absorption regions are detailed below. Strong absorptions are anticipated for C-H bond stretching and bending. The C-Br stretching vibration is a key indicator for this compound, typically appearing in the fingerprint region.
In a typical elimination reaction, such as dehydrohalogenation, this compound yields alkene isomers, with the major product being the more substituted 3-ethyl-2-pentene (B1580655). docbrown.info The IR spectrum of the product mixture will show distinct peaks that are absent in the starting material, confirming the transformation.
Table 1: Key IR Absorption Bands for this compound and 3-ethyl-2-pentene
| Functional Group | Vibration Type | This compound (Expected, cm⁻¹) | 3-ethyl-2-pentene (Experimental, cm⁻¹) |
|---|---|---|---|
| C-H (sp³) | Stretch | 2850-3000 | 2850-3000 |
| C-H (sp²) | Stretch | N/A | ~3020 |
| C=C | Stretch | N/A | ~1670 |
| C-H | Bend | 1370-1470 | 1370-1470 |
| C-Br | Stretch | 500-600 | N/A |
Data for 3-ethyl-2-pentene sourced from the NIST Chemistry WebBook. nist.gov Expected ranges for this compound are based on typical values for alkyl halides. docbrown.info
IR spectroscopy is particularly useful for distinguishing between different types of alkene isomers that may form during an elimination reaction. docbrown.info The position and substitution pattern of the double bond influence the exact frequencies of the C=C and C-H vibrational modes.
C=C Stretching: The frequency of the carbon-carbon double bond stretch is sensitive to substitution. Trisubstituted alkenes, like 3-ethyl-2-pentene, typically show a C=C stretching absorption around 1670-1665 cm⁻¹. This allows it to be distinguished from a potential minor product, 2-ethyl-1-pentene (B13815229) (a 1,1-disubstituted alkene), which would exhibit a C=C stretch at a lower frequency, around 1650 cm⁻¹.
C-H Bending (Out-of-Plane Wags): The out-of-plane (OOP) bending vibrations of the hydrogens attached to the sp² carbons are highly diagnostic. For 3-ethyl-2-pentene, which has one vinylic hydrogen, a strong absorption is expected in the 840-800 cm⁻¹ region. In contrast, a terminal alkene like 2-ethyl-1-pentene would show two characteristic bands: one near 990 cm⁻¹ and another near 910 cm⁻¹. The presence or absence of these strong bands provides clear evidence for the position of the newly formed double bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule.
In the ¹H NMR spectrum of this compound, the high degree of symmetry simplifies the spectrum. All three ethyl groups are chemically equivalent. Within each ethyl group, the methyl (CH₃) protons are equivalent, as are the methylene (B1212753) (CH₂) protons.
Upon elimination to form 3-ethyl-2-pentene, the symmetry is broken, leading to a more complex spectrum with distinct signals for each proton environment, including a characteristic signal for the vinylic proton in the alkene region (typically 5.0-6.0 ppm).
Table 2: ¹H NMR Data for this compound and 3-ethyl-2-pentene
| Compound | Proton Environment | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling |
|---|---|---|---|---|
| This compound | -CH₂- | ~1.98 | Quartet (q) | J ≈ 7.5 Hz |
| -CH₃ | ~1.05 | Triplet (t) | J ≈ 7.5 Hz | |
| 3-ethyl-2-pentene | =CH- | ~5.1 | Quartet (q) | J ≈ 6.7 Hz |
| =C-CH₂- | ~2.0 | Quartet (q) | J ≈ 7.5 Hz | |
| =C-CH₂-CH₃ | ~1.0 | Triplet (t) | J ≈ 7.5 Hz | |
| =CH-CH₃ | ~1.6 | Doublet (d) | J ≈ 6.7 Hz |
Predicted data for this compound based on standard chemical shift correlations. Experimental data for 3-ethyl-2-pentene available from spectral databases like ChemicalBook. chemicalbook.com
The ¹³C NMR spectrum provides information about the different carbon environments in a molecule. In this compound, due to its symmetry, only three distinct carbon signals are expected: one for the tertiary carbon bonded to bromine, one for the methylene carbons, and one for the methyl carbons.
The formation of 3-ethyl-2-pentene results in a spectrum with more signals, reflecting the lower symmetry of the alkene. Notably, two new signals appear in the downfield region (115-145 ppm), which is characteristic of sp²-hybridized alkene carbons. The signal for the carbon previously bonded to bromine shifts significantly upfield.
Table 3: ¹³C NMR Data for this compound and 3-ethyl-2-pentene
| Compound | Carbon Environment | Predicted/Experimental Chemical Shift (δ, ppm) |
|---|---|---|
| This compound | C-Br | ~75 |
| -CH₂- | ~37 | |
| -CH₃ | ~9 | |
| 3-ethyl-2-pentene | =C(Et)₂ | ~142 |
| =CH- | ~118 | |
| =C-CH₂- | ~25 | |
| =CH-CH₃ | ~14 | |
| -CH₂-CH₃ | ~13 |
Predicted data for this compound based on additivity rules and data from similar compounds. nih.govguidechem.com Experimental data for 3-ethyl-2-pentene available from spectral databases. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound, the presence of bromine is easily identified by the characteristic isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity for the molecular ion ([M]⁺) and the [M+2]⁺ ion. miamioh.edu
The molecular weight of this compound (C₇H₁₅Br) is 179.10 g/mol (for ⁷⁹Br) and 181.10 g/mol (for ⁸¹Br). nih.gov The most common fragmentation pathway for tertiary alkyl halides is the loss of the halogen atom to form a stable tertiary carbocation. Therefore, the base peak (the most abundant ion) in the spectrum is expected at an m/z corresponding to the loss of Br.
[M]⁺• → [C(CH₂CH₃)₃]⁺ + Br•
The resulting triethyl carbocation ([C₇H₁₅]⁺) would have an m/z of 99. Further fragmentation of this cation can also occur. In the case of the reaction product, 3-ethyl-2-pentene (C₇H₁₄), the molecular ion peak would appear at m/z 98, and its fragmentation would follow patterns typical for alkenes, often involving allylic cleavage. docbrown.infonih.gov
Table 4: Key Mass Spectrometry Peaks for this compound
| m/z Value | Ion | Significance |
|---|---|---|
| 178/180 | [C₇H₁₅Br]⁺ | Molecular Ion Peak ([M]⁺, [M+2]⁺) |
| 99 | [C₇H₁₅]⁺ | Base Peak; loss of Br radical |
Data is predicted based on established fragmentation patterns for alkyl halides. miamioh.edu
Advanced Spectroscopic Techniques for Conformational and Electronic Structure Studies
While standard IR, NMR, and MS provide primary structural information, advanced techniques can offer deeper insights into the three-dimensional structure and dynamics of molecules like this compound.
Computational Chemistry: Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are used to calculate the energies of different conformers and predict spectroscopic data. nih.govyoutube.com For a sterically hindered molecule like this compound, computational studies can determine the most stable rotational conformations around the C-C bonds and help interpret complex spectra by correlating calculated parameters with experimental results. rsc.org
Variable-Temperature NMR (VT-NMR): This technique is employed to study dynamic processes, such as the interconversion between different conformers. acs.org By recording NMR spectra at various temperatures, it is possible to slow down conformational changes on the NMR timescale, allowing for the observation of individual conformers and the calculation of the energy barriers between them.
X-ray Crystallography: Although challenging for a liquid compound, if a suitable solid derivative could be formed, single-crystal X-ray diffraction would provide the ultimate proof of its three-dimensional structure, including precise bond lengths, bond angles, and conformational details in the solid state. nih.gov These experimental results can then be used to benchmark and validate computational models.
These advanced methods are crucial for a comprehensive understanding of the relationship between molecular conformation, reactivity, and the resulting spectroscopic properties. researchgate.net
Raman Spectroscopy
Raman spectroscopy is a powerful analytical technique that provides information about the vibrational modes of a molecule. By scattering monochromatic light and analyzing the inelastically scattered photons, a Raman spectrum reveals the characteristic frequencies of molecular vibrations.
This compound
As a saturated tertiary alkyl halide, the Raman spectrum of this compound is characterized by vibrations associated with its alkyl framework and the carbon-bromine (C-Br) bond. The C-H stretching vibrations of the ethyl groups are expected in the 2800-3000 cm⁻¹ region. The C-C stretching and various bending modes (scissoring, wagging, twisting, and rocking) of the pentane (B18724) backbone and ethyl substituents will appear in the fingerprint region (below 1500 cm⁻¹).
A key feature in the Raman spectrum of this compound is the C-Br stretching vibration. For alkyl bromides, this band is typically observed in the lower frequency region of the spectrum. Specifically, for tertiary alkyl bromides, the C-Br stretch is expected to be in the range of 515-690 cm⁻¹. ias.ac.in This low-frequency vibration is a result of the relatively heavy bromine atom and the strength of the C-Br bond.
Reaction Products: 3-Ethyl-2-pentene and 2-Ethyl-1-butene (B1580654)
Elimination reactions of this compound typically yield two isomeric alkenes: the Zaitsev product, 3-ethyl-2-pentene (a trisubstituted alkene), and the Hofmann product, 2-ethyl-1-butene (a 1,1-disubstituted alkene). Raman spectroscopy can readily distinguish between these two products based on the vibrational modes of their carbon-carbon double bonds (C=C).
3-Ethyl-2-pentene: As a trisubstituted alkene, 3-ethyl-2-pentene will exhibit a characteristic C=C stretching vibration in the range of 1665-1675 cm⁻¹. The spectrum will also show vinylic C-H stretching vibrations just above 3000 cm⁻¹ and in-plane C-H bending vibrations around 1410-1420 cm⁻¹.
2-Ethyl-1-butene: This 1,1-disubstituted alkene will have a distinct C=C stretching frequency typically found in the range of 1640-1655 cm⁻¹. It will also display characteristic =CH₂ scissoring (around 1415 cm⁻¹), in-plane bending (around 1290 cm⁻¹), and out-of-plane bending (around 890 cm⁻¹) vibrations. The vinylic C-H stretching for the =CH₂ group will appear around 3080 cm⁻¹.
The following table summarizes the expected Raman active vibrational modes for this compound and its elimination products.
| Vibrational Mode | This compound (cm⁻¹) | 3-Ethyl-2-pentene (cm⁻¹) | 2-Ethyl-1-butene (cm⁻¹) |
| C-H Stretch (sp³) | 2800-3000 | 2800-3000 | 2800-3000 |
| C-H Stretch (sp²) | - | ~3010 | ~3080 |
| C=C Stretch | - | 1665-1675 | 1640-1655 |
| CH₂ Scissoring | ~1450 | ~1450 | ~1415 (=CH₂) |
| C-H Bend (sp²) | - | 1410-1420 (in-plane) | ~1290 (in-plane), ~890 (out-of-plane) |
| C-Br Stretch | 515-690 | - | - |
Computational and Theoretical Investigations of 3 Bromo 3 Ethylpentane
Quantum Chemical Calculations (e.g., DFT) for Molecular Properties
Quantum chemical calculations, such as Density Functional Theory (DFT), are a cornerstone of modern computational chemistry, used to predict the electronic structure and properties of molecules. These methods would typically be employed to determine the optimized geometry, vibrational frequencies, and various electronic properties of 3-bromo-3-ethylpentane. However, specific DFT studies detailing these properties for this compound have not been identified in the available literature.
Frontier molecular orbital analysis investigates the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for understanding a molecule's chemical reactivity and kinetic stability. A smaller gap generally indicates higher reactivity. For this compound, this analysis would reveal the regions of the molecule most likely to act as an electron donor (HOMO) and an electron acceptor (LUMO). Despite the utility of this analysis, specific calculations detailing the HOMO-LUMO energies and gap for this compound are not documented in the searched scientific literature.
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict sites for electrophilic and nucleophilic attack. The map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). An MEP map of this compound would likely show a region of negative potential around the bromine atom due to its high electronegativity and lone pairs, and positive potentials around the hydrogen atoms. However, specific MEP maps or associated computational data for this compound are not available in the reviewed sources.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density, which are key to understanding molecular stability. For this compound, NBO analysis could quantify the nature of the C-Br bond and the interactions between bonding and anti-bonding orbitals. No published studies containing an NBO analysis specifically for this compound were found.
Reaction Pathway Modeling and Transition State Characterization
Computational modeling can be used to map out the energetic profile of a chemical reaction, including the identification of reactants, products, intermediates, and transition states. For this compound, which is known to undergo SN1 and E1 reactions, this modeling would involve calculating the energy of the tertiary carbocation intermediate and the transition states leading to substitution and elimination products. Such studies are crucial for understanding reaction mechanisms and selectivity. While the reactions of this compound are discussed in a general context, detailed computational modeling of its specific reaction pathways and characterization of its transition states are not present in the available literature.
Thermodynamic and Kinetic Parameter Prediction for Reactions
Theoretical calculations can predict important thermodynamic parameters (such as enthalpy, entropy, and Gibbs free energy of reaction) and kinetic parameters (like activation energy). These predictions are vital for understanding the feasibility and rate of chemical reactions. For the solvolysis of this compound, these calculations could provide insight into the competition between substitution (SN1) and elimination (E1) pathways under various conditions. While some experimental kinetic data exists for its heterolysis, specific computationally predicted thermodynamic and kinetic parameters for its reactions are not available in the searched literature.
Conformational Analysis and Isomerism Studies
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Computational methods can be used to determine the relative energies of different conformers and the energy barriers between them. For a flexible molecule like this compound, this analysis would identify the most stable conformers. Isomerism studies would computationally compare the properties of this compound with its structural isomers. No specific computational studies on the conformational analysis or a comparative study of the isomers of this compound were identified in the literature reviewed.
Applications of 3 Bromo 3 Ethylpentane in Advanced Chemical Synthesis
Precursor for Alkene Synthesis via Elimination Reactions
3-Bromo-3-ethylpentane is a quintessential substrate for elimination reactions to produce alkenes, primarily 3-ethyl-2-pentene (B1580655). The reaction proceeds by removing the bromine atom and a hydrogen atom from an adjacent carbon, leading to the formation of a carbon-carbon double bond. The specific pathway of this transformation, whether through an E1 (unimolecular) or E2 (bimolecular) mechanism, is highly dependent on the reaction conditions, particularly the nature of the base and the solvent.
E1 and E2 Mechanisms:
E1 Reaction: In the presence of a weak base and a polar protic solvent, such as methanol (B129727) or ethanol, this compound favors the E1 pathway. stackexchange.compearson.com This two-step mechanism begins with the spontaneous departure of the bromide ion to form a stable tertiary carbocation. Subsequently, a solvent molecule acts as a base to abstract a proton from a beta-carbon, resulting in the formation of the alkene. Heating the reaction mixture typically favors elimination over substitution (SN1). stackexchange.compearson.com
E2 Reaction: With a strong, sterically hindered base, the E2 mechanism can be favored. This is a one-step, concerted process where the base abstracts a beta-hydrogen at the same time as the bromide ion leaves. However, the significant steric hindrance around the tertiary carbon in this compound can make the E2 pathway less likely compared to the E1 mechanism, even with a strong base. stackexchange.com
Zaitsev's Rule and Product Distribution: The regioselectivity of the elimination reaction is governed by Zaitsev's rule , which predicts that the more substituted (and therefore more stable) alkene will be the major product. pearson.comlibretexts.orglibretexts.orgmasterorganicchemistry.comchadsprep.com In the case of this compound, removal of a proton from either of the adjacent methylene (B1212753) (-CH2-) groups leads to the formation of the trisubstituted alkene, 3-ethyl-2-pentene. This is the thermodynamically favored product. A less substituted alkene could theoretically be formed, but 3-ethyl-2-pentene is the predominant product under typical elimination conditions.
| Reaction Type | Typical Conditions | Key Intermediate | Major Product | Governing Principle |
|---|---|---|---|---|
| E1 Elimination | Weak base (e.g., ethanol), heat | Tertiary carbocation | 3-Ethyl-2-pentene | Zaitsev's Rule |
| E2 Elimination | Strong, non-bulky base | Concerted transition state | 3-Ethyl-2-pentene | Zaitsev's Rule |
Building Block in Pharmaceutical Chemistry and Drug Development
While direct applications of this compound in marketed pharmaceuticals are not prominently documented, its role as a tertiary alkyl halide makes it a relevant building block in medicinal chemistry. enamine.netnih.govnih.gov Tertiary alkyl groups are important motifs in drug design as they can introduce lipophilicity and metabolic stability. The triethylmethyl group that can be introduced using this compound can serve as a bulky, non-polar substituent to probe steric pockets in protein active sites.
The reactivity of the carbon-bromine bond allows for the attachment of this bulky alkyl group to various molecular scaffolds. Although tertiary alkyl halides are generally less reactive in direct nucleophilic substitution (SN2) reactions due to steric hindrance, they can undergo SN1 reactions or be converted into more reactive intermediates, such as organometallic reagents, to form new carbon-carbon or carbon-heteroatom bonds. This versatility makes them useful in the synthesis of novel bioactive molecules. ijrpr.com
Intermediate in the Production of Agrochemicals and Specialty Chemicals
In the realm of agrochemicals and specialty chemicals, alkyl halides are fundamental intermediates for the synthesis of a wide array of products, including pesticides and herbicides. libretexts.orgnih.gov The introduction of specific alkyl groups can significantly influence the biological activity and physical properties of these compounds. The triethylmethyl group from this compound can be incorporated into larger molecules to enhance their efficacy or modify their environmental persistence.
The conversion of this compound to alkenes or other functionalized intermediates provides a pathway to a variety of specialty chemicals. These intermediates can then undergo further transformations to produce compounds with desired properties for applications ranging from fragrances and flavorings to specialized industrial solvents and additives.
Reagent in Carbon-Carbon Bond Formation Reactions
A significant application of this compound in advanced chemical synthesis is its use as a precursor for organometallic reagents, particularly Grignard reagents. wikipedia.orgmnstate.eduadichemistry.combyjus.com By reacting this compound with magnesium metal in an anhydrous ether solvent, 3-ethylpentan-3-ylmagnesium bromide can be prepared. This Grignard reagent is a potent nucleophile and a strong base, making it a valuable tool for the formation of new carbon-carbon bonds.
Reactions with Carbonyl Compounds: The Grignard reagent derived from this compound readily reacts with various carbonyl compounds:
Ketones: Reaction with a ketone, followed by an acidic workup, yields a tertiary alcohol.
Aldehydes: Reaction with an aldehyde produces a secondary alcohol.
Esters: Two equivalents of the Grignard reagent react with an ester to form a tertiary alcohol.
These reactions provide a reliable method for constructing sterically hindered alcohols and introducing the triethylmethyl group into a molecule.
| Carbonyl Substrate | Initial Product | Final Product (after workup) |
|---|---|---|
| Ketone (R-CO-R') | Magnesium alkoxide | Tertiary Alcohol |
| Aldehyde (R-CHO) | Magnesium alkoxide | Secondary Alcohol |
| Ester (R-COOR') | Magnesium alkoxide | Tertiary Alcohol |
Exploration in Materials Science for Advanced Materials
The use of tertiary alkyl halides in materials science is an emerging area of research. aip.org These compounds can serve as precursors or modifying agents in the synthesis of polymers and other advanced materials. For instance, tertiary alkyl halides can be used in certain types of polymerization reactions or to introduce specific functional groups onto polymer chains, thereby altering the material's physical and chemical properties.
One area of exploration is in the field of thin films and coatings. Tertiary alkyl halides have been investigated as both growth activators and inhibitors in atomic layer deposition (ALD) processes for creating thin films with tailored properties, such as low electrical resistivity. aip.org The controlled reactivity of these compounds allows for precise manipulation of surface chemistry during the deposition process. While specific research on this compound in this context is not widely published, its properties as a tertiary alkyl halide suggest its potential for similar applications in the development of novel materials.
Environmental and Safety Considerations in Research and Industrial Contexts
Handling and Storage Protocols for 3-Bromo-3-ethylpentane
Proper handling and storage of this compound are foundational to laboratory and industrial safety. This involves the use of specialized equipment and adherence to strict procedures to prevent accidental ignition, exposure, and chemical reactions.
Given that many halogenated hydrocarbons are flammable, it is prudent to handle this compound in environments designed to prevent ignition.
Explosion-Proof Equipment: In areas where this compound is used or stored, all electrical equipment, including pumps, motors, and refrigerators, should be certified as explosion-proof. pro-analytics.netgemssensors.comacrossinternational.com Standard appliances contain components like switches and thermostats that can generate sparks, creating a significant ignition risk in the presence of flammable vapors. illinois.edu Explosion-proof equipment is engineered to contain any internal explosion and prevent the ignition of the surrounding atmosphere. gemssensors.com This includes using spark-resistant tools and ensuring all wiring and electrical components are designed for safe operation in hazardous environments. acrossinternational.com
Static Discharge Prevention: The movement and pouring of flammable liquids can generate static electricity, which can lead to a spark and subsequent fire or explosion. ccohs.ca To mitigate this risk, comprehensive grounding and bonding procedures are essential.
Bonding: Before transferring this compound from one metal container to another, the containers must be bonded together with a conducting wire. This equalizes the electrical potential between them, preventing a static spark. ccohs.ca
Grounding: At least one of the containers should be connected to a verified earth ground to dissipate any accumulated static charge. ccohs.ca All connections must be made to bare metal, free of paint or corrosion. ccohs.ca
Safe Transfer Practices: When filling containers, especially non-conductive ones, a grounded dip pipe should be used to minimize splashing and turbulence, which can generate static. ccohs.ca The filling rate should also be minimized. ccohs.ca
Adequate ventilation is crucial to prevent the accumulation of flammable and potentially toxic vapors of this compound.
Laboratory Settings: In a laboratory, this compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to control vapor accumulation. illinois.edu General laboratory ventilation should ensure a minimum of 6 air changes per hour (ACH) for spaces where hazardous materials are in use. stanford.edu The design of the ventilation system should ensure that air is well-mixed and prevents the recirculation of contaminated air. stanford.educsemag.com
Industrial Settings: In industrial environments, high-performance ventilation systems are required to control emissions and capture any hazardous particulates. brainly.com These systems are critical for maintaining worker safety and complying with air quality regulations. The specific design of industrial ventilation will depend on the scale of operations but must be sufficient to prevent the concentration of vapors from reaching flammable limits.
As a tertiary alkyl halide, this compound is susceptible to elimination reactions and may react hazardously with certain classes of chemicals.
Incompatible Materials:
Strong Bases: Contact with strong bases, such as sodium hydroxide (B78521) or potassium tert-butoxide, can initiate elimination reactions, potentially leading to a rapid and exothermic release of energy. reddit.com
Strong Oxidizing Agents: Mixing with strong oxidizers can lead to violent reactions. cornell.edu
Reactive Metals: Contact with alkali metals (like sodium or potassium) and powdered metals (like aluminum or magnesium) should be avoided as it can lead to vigorous or explosive reactions. utk.edund.edu
Hazardous Reactions: The primary hazardous reaction for a tertiary alkyl halide like this compound is elimination, which is favored over substitution, especially when heated or in the presence of a strong, non-nucleophilic base. pearson.comstudy.com This reaction produces an alkene and can be highly exothermic. It is also important to avoid conditions that could lead to the formation of unstable byproducts.
| Material Class | Examples | Potential Hazard |
| Strong Bases | Sodium hydroxide, Potassium tert-butoxide | Vigorous elimination reaction, heat generation |
| Strong Oxidizing Agents | Nitric acid, Perchlorates | Fire and explosion risk |
| Reactive Metals | Sodium, Potassium, Powdered Aluminum | Violent or explosive reaction |
Personal Protective Equipment (PPE) Requirements
When handling this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent skin, eye, and respiratory exposure. hazmatschool.comhpe.com The selection of PPE should be based on a thorough hazard assessment of the specific procedures being undertaken. csemag.com
| Protection Type | Required PPE | Rationale |
| Eye and Face Protection | Chemical splash goggles and/or a face shield | To protect against splashes and vapors. |
| Skin and Body Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), Flame-resistant lab coat, Closed-toe shoes, Long pants | To prevent skin contact with the liquid and protect from fire hazards. |
| Respiratory Protection | Use in a chemical fume hood is the primary control. A respirator may be required if ventilation is inadequate. | To prevent inhalation of vapors. |
Emergency Procedures and Spill Management
In the event of a spill or accidental release of this compound, established emergency procedures must be followed swiftly and safely.
Emergency Actions:
Immediately alert personnel in the vicinity and evacuate the area if necessary.
If the substance is flammable, eliminate all ignition sources. uiowa.edu
Attend to any individuals who may have been exposed, using safety showers and eyewashes as needed for at least 15 minutes. yale.edu
For large spills or if there is any doubt about the ability to safely manage the situation, contact emergency response personnel. ubc.ca
Spill Management: For small, manageable spills, trained personnel wearing appropriate PPE can proceed with cleanup. uiowa.edu
Containment: Create a dike around the spill using an inert absorbent material like vermiculite, cat litter, or commercial spill pillows. nih.gov
Absorption: Apply the absorbent material over the spill, working from the outside in to prevent spreading. ubc.ca
Collection: Once the liquid is absorbed, carefully scoop the material into a compatible, sealable container for hazardous waste disposal. ubc.ca Use non-sparking tools for this process. acs.org
Decontamination: Clean the spill area with soap and water. yale.edu
Ventilation: Ensure the area is well-ventilated to disperse any remaining vapors. nih.gov
Disposal of this compound and Related Waste
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste in accordance with local, state, and federal regulations. oc-praktikum.de
Waste Segregation: Halogenated organic wastes must be collected separately from non-halogenated wastes. bucknell.edu This is because the disposal methods, such as incineration, require specific conditions for halogenated compounds to prevent the release of toxic byproducts. bucknell.edu
Disposal Procedures:
Broader Environmental Fate of Brominated Organic Compounds
Brominated organic compounds are a diverse group of chemicals with a wide range of industrial applications, including as flame retardants, pesticides, and pharmaceuticals. nih.gov Their environmental fate is complex and influenced by their specific chemical structure and the environmental conditions they are exposed to.
The degradation of brominated organic compounds in the environment can occur through various biotic and abiotic pathways.
Aquatic Environments:
In aquatic systems, the primary degradation pathways for brominated organic compounds include microbial degradation and photolysis. nih.gov
Microbial Degradation: Certain microorganisms have the ability to break down brominated compounds through enzymatic processes. mdpi.com This can involve dehalogenation, where the bromine atom is removed from the organic molecule. mdpi.com The rate and extent of biodegradation are dependent on factors such as the microbial community present, nutrient availability, and the specific structure of the compound.
Photolysis: Sunlight can induce the degradation of some brominated organic compounds, particularly in surface waters. nih.gov This process involves the absorption of light energy, which can lead to the cleavage of the carbon-bromine bond and subsequent degradation of the molecule. nih.gov
Terrestrial Environments:
In soil and sediment, both microbial and abiotic processes contribute to the degradation of brominated organic compounds.
Microbial Degradation: Similar to aquatic environments, soil microorganisms play a crucial role in the breakdown of these compounds. nih.gov The presence of a carbon source can enhance the microbial degradation of some brominated flame retardants. researchgate.net
Abiotic Degradation: Abiotic degradation in soil can be influenced by factors such as pH and the presence of certain minerals. For instance, some halogenated compounds can undergo dehydrohalogenation (the removal of a hydrogen and a halogen atom) under specific soil conditions. acs.org
The following table summarizes the primary degradation pathways for brominated organic compounds:
| Environment | Degradation Pathway | Description |
|---|---|---|
| Aquatic | Microbial Degradation | Breakdown by microorganisms through enzymatic processes like dehalogenation. mdpi.com |
| Photolysis | Degradation induced by sunlight, leading to the cleavage of the carbon-bromine bond. nih.gov | |
| Terrestrial | Microbial Degradation | Breakdown by soil microorganisms, which can be enhanced by the presence of other carbon sources. nih.govresearchgate.net |
Many halogenated organic compounds, including some brominated ones, are known for their persistence in the environment. nih.gov
Persistence: The stability of the carbon-halogen bond contributes to the resistance of these compounds to degradation. researchgate.net This persistence can lead to their long-term presence in soil, water, and sediment. nih.gov
Bioaccumulation: Due to their lipophilic (fat-loving) nature, many brominated organic compounds have the potential to bioaccumulate in living organisms. researchgate.net This means they can be absorbed and stored in fatty tissues at concentrations higher than in the surrounding environment. As these compounds move up the food chain, their concentration can increase in a process known as biomagnification. researchgate.net Concerns have been raised about the bioaccumulation of certain brominated flame retardants in aquatic and terrestrial food chains. uu.nl
Given the potential environmental and health risks associated with some halogenated hydrocarbons, various regulatory frameworks have been established to manage their production, use, and disposal. These regulations often apply to broad categories of halogenated compounds rather than individual substances.
Montreal Protocol on Substances that Deplete the Ozone Layer: This international treaty regulates the production and consumption of ozone-depleting substances, which include certain halogenated hydrocarbons like chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). mass.gov
Stockholm Convention on Persistent Organic Pollutants (POPs): This global treaty aims to eliminate or restrict the production and use of POPs, which are chemicals that remain intact in the environment for long periods, become widely distributed geographically, accumulate in the fatty tissue of living organisms, and are toxic to humans and wildlife. researchgate.net Several brominated flame retardants are listed under this convention.
National Regulations: Many countries have their own regulations governing the use of halogenated hydrocarbons. For example, the U.S. Environmental Protection Agency (EPA) regulates halogenated solvent cleaning under the National Emission Standards for Hazardous Air Pollutants (NESHAP). epa.gov The Toxic Substances Control Act (TSCA) also includes provisions for the regulation of certain halogenated hydrocarbons. cornell.edu In some jurisdictions, specific halogenated hydrocarbons have been designated as hazardous substances, requiring reporting and planning under toxics use reduction acts. mass.gov
The following table provides an overview of key regulatory frameworks relevant to halogenated hydrocarbons:
| Regulatory Framework | Scope | Examples of Regulated Compounds |
|---|---|---|
| Montreal Protocol | International treaty to protect the ozone layer. mass.gov | Chlorofluorocarbons (CFCs), Hydrochlorofluorocarbons (HCFCs) |
| Stockholm Convention | Global treaty to eliminate or restrict Persistent Organic Pollutants (POPs). researchgate.net | Certain brominated flame retardants |
| U.S. EPA NESHAP | National standards for hazardous air pollutants from specific industrial sources. epa.gov | Methylene (B1212753) chloride, Perchloroethylene, Trichloroethylene |
| U.S. EPA TSCA | Federal law to regulate chemical substances and mixtures. cornell.edu | Various halogenated aromatic hydrocarbons |
Q & A
What are the key physicochemical properties of 3-bromo-3-ethylpentane, and how do they influence experimental design?
Basic
this compound (CAS 73908-04-0, C₇H₁₅Br) has a molecular weight of 179.098 g/mol, a predicted density of 1.138 g/cm³, and a boiling point of 55°C at 15 Torr . Its tertiary alkyl bromide structure makes it prone to nucleophilic substitution (SN1) or elimination reactions. The low boiling point suggests distillation under reduced pressure is necessary for purification. Storage under inert atmosphere (e.g., N₂ or Ar) is critical to prevent degradation due to moisture sensitivity .
How can researchers synthesize this compound with high purity?
Basic
A common method involves radical bromination of 3-ethylpentane using N-bromosuccinimide (NBS) under UV light, followed by fractional distillation to isolate the product. Alternatively, acid-catalyzed addition of HBr to 3-ethyl-1-pentene may yield the compound, though regioselectivity must be controlled. Purity verification via gas chromatography (GC) with a nonpolar column (e.g., HP-5MS) is recommended, referencing retention indices from similar brominated alkanes .
What advanced analytical techniques resolve structural ambiguities in this compound?
Advanced
Nuclear magnetic resonance (NMR) spectroscopy is critical:
- ¹H NMR : Tertiary C-Br coupling splits neighboring CH₂ groups into complex multiplet patterns.
- ¹³C NMR : The quaternary carbon bonded to Br appears at ~60 ppm, while adjacent carbons show deshielding due to electronegativity.
High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (m/z 179.098) and isotopic patterns (Br: ~1:1 for ⁷⁹Br/⁸¹Br). Discrepancies in reported boiling points (e.g., 55°C at 15 Torr vs. higher values for analogs) may arise from pressure calibration errors; differential scanning calorimetry (DSC) can validate phase transitions .
How do reaction conditions affect competing pathways (SN1 vs. elimination) in this compound?
Advanced
The tertiary bromide favors SN1 mechanisms in polar protic solvents (e.g., ethanol/water), forming carbocation intermediates. However, steric hindrance from ethyl groups slows nucleophilic attack, promoting elimination (E1) to form 3-ethyl-1-pentene. Kinetic studies using time-resolved infrared (IR) spectroscopy or conductivity measurements can track carbocation formation. Contradictions in product ratios across studies often stem from solvent polarity, temperature, or trace acid/base catalysts .
What strategies optimize yield in cross-coupling reactions involving this compound?
Advanced
In Suzuki-Miyaura couplings, bulky palladium catalysts (e.g., Pd(PPh₃)₄) enhance selectivity for tertiary C-Br bonds. Microwave-assisted synthesis at 80–100°C reduces side reactions. Computational modeling (DFT) predicts activation barriers for competing pathways, aiding ligand design. Contrasting literature yields (e.g., 60% vs. 85%) may reflect differences in catalyst loading or boronic acid nucleophilicity .
How can researchers address discrepancies in reported density values for this compound?
Advanced
Predicted density (1.138 g/cm³) may deviate from experimental values due to impurities or measurement techniques. Pycnometry using a helium displacement system provides precise density data. Cross-validation with X-ray crystallography (if crystalline derivatives are synthesized) can resolve structural contributions to density variations .
What are the downstream applications of this compound in organic synthesis?
Basic
It serves as a precursor for synthesizing 3-ethylpentane via reductive dehalogenation (e.g., using LiAlH₄) or as a building block for Grignard reagents. Its steric bulk enables studies on steric effects in reaction mechanisms .
How should kinetic studies of this compound hydrolysis be designed?
Advanced
Pseudo-first-order conditions with excess nucleophile (e.g., H₂O/ethanol) are used. Conductivity probes or UV-Vis spectroscopy (tracking Br⁻ release) monitor reaction progress. Contradictory rate constants may arise from solvent dielectric effects or ion-pair stabilization of transition states. Arrhenius plots over 20–60°C elucidate activation parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
